![molecular formula C6H10ClN3O2S B1501948 2-Hydrazinylbenzenesulfonamide hydrochloride CAS No. 1187929-19-6](/img/structure/B1501948.png)
2-Hydrazinylbenzenesulfonamide hydrochloride
Overview
Description
2-Hydrazinylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2S. It is related to 4-hydrazinylbenzenesulfonamide hydrochloride .
Synthesis Analysis
A series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . The structures of the obtained compounds were established on the basis of elemental (C, H, and N) and spectral analysis .Molecular Structure Analysis
The molecular formula of 2-Hydrazinylbenzenesulfonamide hydrochloride is C6H10ClN3O2S . The average mass is 223.680 Da and the monoisotopic mass is 223.018219 Da .Scientific Research Applications
Cytotoxic Agents
A series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . These compounds were tested for their in vitro cytotoxic activity against three human tumor cell lines: MCF-7, Hela, and A549 . The results showed that most of the obtained compounds exhibited promising cytotoxicity against the tested cell lines with low IC50 values .
Anticancer Properties
The presence of the pyrazole motif in commercial drugs or drug candidates has made this heterocycle a popular synthetic target for pharmaceutical and agrochemical sciences . Among the various pyrazoles, N-arylpyrazole derivatives play an important role in medicinal chemistry . Indeed, anticancer agents bearing the N-arylpyrazole moiety have been widely used as therapeutical drugs toward major therapeutical targets .
Inhibition of Carbonic Anhydrase Isozymes
The most prominent mechanism was the inhibition of carbonic anhydrase isozymes . Moreover, a host of structurally novel N-arylpyrazole derivatives bearing the sulfonamide moiety have attracted considerable attention as they showed promising anticancer and antitumor properties, both in vitro and in vivo .
Anti-inflammatory Properties
A new series of trisubstituted pyrazoline bearing benzenesulfonamide moiety were designed, synthesized and evaluated for their anti-inflammatory in vitro . Before starting the synthesis, docking study has been used to insert compounds within the COX-2 structure active site using celecoxib drug as a reference . Notably, Compounds exhibited significant percentage inhibition at 300min and results are comparable with percentage inhibition drug celecoxib .
Synthesis of 4-Sulfonaryldiazenylpyrazoles
Synthesis of N-Arylpyrazole Derivatives
A series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . The structures of the obtained compounds were established on the basis of elemental (C, H, and N) and spectral analysis .
properties
IUPAC Name |
2-hydrazinylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-3-1-2-4-6(5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMMBHDIDLJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695961 | |
Record name | 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylbenzenesulfonamide hydrochloride | |
CAS RN |
1187929-19-6 | |
Record name | Benzenesulfonamide, 2-hydrazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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